2,2-Dimethyl-3-oxobutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

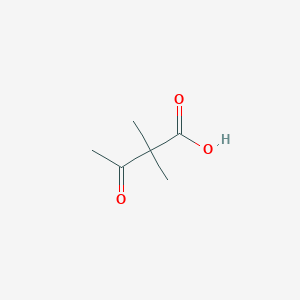

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZZWRQRPKSEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98485-46-2 | |

| Record name | 2,2-Dimethyl-3-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxobutanoic acid, also known as α,α-dimethylacetoacetic acid, is a β-keto acid of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a quaternary carbon center adjacent to a ketone and a carboxylic acid, impart distinct reactivity and make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a focus on its applications in drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2] Its structure features a carboxylic acid functional group and a ketone carbonyl group separated by a quaternary carbon atom.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 98485-46-2 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Liquid | [2] |

| SMILES | CC(=O)C(C)(C)C(=O)O | [1] |

| InChIKey | CBZZWRQRPKSEQI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2,2-dimethyl-3-oxobutanoate.[3] This hydrolysis can be achieved under either basic or acidic conditions.

Basic Hydrolysis of Ethyl 2,2-Dimethyl-3-oxobutanoate

Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid, which is then protonated in a separate acidification step.

References

An In-depth Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxobutanoic acid, with the CAS number 98485-46-2, is a specialty chemical belonging to the class of β-keto acids.[1][2][3] Its unique structural features, including a quaternary carbon center adjacent to a ketone and a carboxylic acid, make it a molecule of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, and explores its potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 98485-46-2 | [1][2][3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | a,a-dimethylacetoacetic acid, 2,2-Dimethyl-3-oxobutyric acid | [3] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Purity | Commercially available up to 95% | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding ester, typically ethyl 2,2-dimethyl-3-oxobutanoate. This process involves the cleavage of the ester bond under basic or acidic conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the hydrolysis of ethyl 2,2-dimethyl-3-oxobutanoate to yield this compound.

Materials:

-

Ethyl 2,2-dimethyl-3-oxobutanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Saponification:

-

In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in a solution of aqueous sodium hydroxide (typically 1-2 M).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed. This may take several hours.

-

-

Acidification:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate to form the carboxylic acid.

-

-

Extraction:

-

Transfer the acidified solution to a separatory funnel.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification (Optional):

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for interpreting experimental results. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the acetyl protons. The absence of the characteristic ethyl group signals from the starting material confirms the completion of the hydrolysis.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the quaternary carbon, and the methyl carbons. Spectroscopic data for a related compound, this compound 2,2-dimethylpropyl ester, is available and can serve as a reference.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This technique can confirm the identity and purity of the synthesized compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or TFA) would be a good starting point for method development.

-

Gas Chromatography (GC): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary for GC analysis.

DOT Diagram: Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Biological Significance and Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in various biologically active molecules. As a β-keto acid, it is prone to decarboxylation, a reaction that is also relevant in biological systems.[5]

Potential as a Synthetic Building Block

The primary value of this compound in drug development lies in its potential as a versatile synthetic intermediate.[5] The presence of two reactive functional groups, a ketone and a carboxylic acid, allows for a wide range of chemical modifications.

-

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships (SAR) in drug discovery programs.

-

Reactions at the Ketone: The ketone functionality can undergo various reactions, such as reduction to an alcohol or conversion to a heterocyclic ring, providing access to a diverse range of chemical scaffolds.

The ethyl ester of this compound is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This suggests that the parent acid could also serve as a valuable precursor in these fields.

Exploration in Metabolic Studies

While the specific metabolic fate of this compound is not well-documented, the metabolism of other keto acids is extensively studied. For instance, 3-methyl-2-oxobutanoic acid is a key intermediate in the catabolism of the branched-chain amino acid valine.[6] Investigating whether this compound interacts with or influences metabolic pathways, such as those involving other keto acids, could be a fruitful area of research.

Future Perspectives

This compound represents a chemical entity with untapped potential in the fields of medicinal chemistry and drug discovery. Future research should focus on:

-

Elucidating Biological Activity: Screening this compound and its derivatives against a variety of biological targets to identify potential therapeutic applications.

-

Metabolic Profiling: Investigating the metabolic fate of the compound in vitro and in vivo to understand its stability and potential for bioaccumulation or biotransformation.

-

Development of Novel Synthetic Methodologies: Exploring alternative and more efficient synthetic routes to access this molecule and its analogs.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While current knowledge about its direct biological effects is limited, its chemical properties and potential as a synthetic building block make it a compound of interest for further investigation. The detailed protocols for its synthesis and characterization provided herein should facilitate its use in the scientific community and encourage further exploration of its potential applications.

References

- 1. This compound 95.00% | CAS: 98485-46-2 | AChemBlock [achemblock.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C6H10O3 | CID 12431731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98485-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. [askfilo.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid and Its Strategic Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,2-Dimethyl-3-oxobutanoic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. Moving beyond a simple cataloging of properties, this document elucidates the chemical rationale for its utility, offers detailed experimental protocols, and contextualizes its application within the broader landscape of drug discovery.

Introduction: The Strategic Value of the gem-Dimethyl Group

In the intricate process of drug design and development, the incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. One such motif of considerable interest is the gem-dimethyl group, a structural feature where two methyl groups are attached to the same carbon atom. This compound is a prime exemplar of a synthetic building block that strategically introduces this valuable functionality.

The presence of a gem-dimethyl group can offer several advantages in medicinal chemistry.[1][2][3] It can enhance the potency and selectivity of a drug candidate by promoting favorable van der Waals interactions within the target's binding site and by conformationally restricting the molecule into a bioactive conformation.[1][2][3] Furthermore, this sterically hindered group can shield adjacent functional groups from metabolic degradation, thereby improving the drug's in vivo stability and pharmacokinetic properties.[1][2][3]

This guide will delve into the nomenclature, chemical properties, and, most importantly, the practical applications of this compound, with a focus on its role as a precursor in the synthesis of valuable pharmaceutical intermediates.

Nomenclature and Chemical Identity: A Multifaceted Compound

This compound is known by several synonyms, reflecting its structural features and historical context in chemical literature. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous communication in a research setting.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 98485-46-2 | PubChem |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| Synonym | a,a-dimethylacetoacetic acid | PubChem |

| Synonym | 2,2-Dimethyl-3-oxobutyric acid | PubChem |

| Synonym | Butanoic acid, 2,2-dimethyl-3-oxo- | PubChem |

Chemical Properties and Reactivity

This compound is a β-keto acid, a class of compounds characterized by a ketone functional group at the β-position relative to a carboxylic acid. This arrangement imparts unique reactivity to the molecule.

A key chemical transformation of β-keto acids is their susceptibility to decarboxylation upon heating, a reaction that proceeds through a cyclic enol intermediate. This facile loss of carbon dioxide makes this compound a valuable precursor for the synthesis of substituted ketones.

The presence of the gem-dimethyl group at the α-position blocks enolization at that site, which can be strategically exploited in certain synthetic routes.

Synthetic Applications in Pharmaceutical Development

The true value of this compound for drug development professionals lies in its utility as a versatile starting material. Its inherent structural features and reactivity can be harnessed to construct more complex molecular architectures.

Case Study: Synthesis of 3-Methyl-3-bromo-2-butanone, a Halogenated Ketone Intermediate

Halogenated organic compounds are of significant interest in medicinal chemistry as they can participate in a variety of cross-coupling reactions and can also enhance the binding affinity of a molecule to its biological target. This compound can be readily converted to 3-methyl-3-bromo-2-butanone, a valuable intermediate for further synthetic elaboration.

The reaction proceeds via a decarboxylative bromination. The β-keto acid first undergoes decarboxylation to form an enol intermediate, which then reacts with bromine to yield the α-brominated ketone.

Experimental Protocol: Decarboxylative Bromination of this compound

Objective: To synthesize 3-methyl-3-bromo-2-butanone from this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Anhydrous methanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol.

-

Bromination: While stirring, slowly add a stoichiometric equivalent of bromine to the solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-methyl-3-bromo-2-butanone.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Self-Validation: The identity and purity of the synthesized 3-methyl-3-bromo-2-butanone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Broader Impact: this compound as a Versatile Synthon

The utility of this compound extends beyond the synthesis of simple halogenated ketones. It serves as a valuable precursor for the construction of more complex heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals. The combination of a reactive ketone and a carboxylic acid (or its decarboxylated ketone product) provides multiple handles for cyclization reactions.

For instance, the ketone functionality can react with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. These five-membered heterocyclic rings are common motifs in drugs targeting a wide range of diseases.

Conclusion and Future Outlook

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic incorporation of the gem-dimethyl group, coupled with the reactivity of the β-keto acid moiety, provides a reliable platform for the synthesis of novel and effective pharmaceutical agents. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

An In-Depth Technical Guide to the Physical Constants of 2,2-Dimethyl-3-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of 2,2-Dimethyl-3-oxobutanoic acid, a molecule of interest in various scientific domains. This document is structured to deliver not just data, but also the scientific context and experimental causality behind the presented information, ensuring a thorough understanding for research and development applications.

Molecular Identity and Structure

This compound, also known as α,α-dimethylacetoacetic acid, is a keto-carboxylic acid. Its structure is characterized by a carboxylic acid group and a ketone functional group, with two methyl substituents on the alpha carbon. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 98485-46-2 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Canonical SMILES | CC(=O)C(C)(C)C(=O)O | [1] |

| InChIKey | CBZZWRQRPKSEQI-UHFFFAOYSA-N | [1] |

The structural arrangement of this compound is crucial for understanding its physical constants. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens) suggests the potential for significant intermolecular interactions, which would influence properties like boiling point and solubility.

Core Physical Constants

The physical state and behavior of a compound under various conditions are dictated by its fundamental physical constants. For this compound, the following values have been reported:

| Physical Constant | Value | Experimental Context & Causality |

| Boiling Point | 184 °C | This relatively high boiling point for a molecule of its size is a direct consequence of the strong intermolecular hydrogen bonding enabled by the carboxylic acid group. Significant energy is required to overcome these forces and transition the substance into the gaseous phase. |

| Density | 1.012 g/cm³ | The density, slightly greater than that of water, reflects the compact nature of the molecule and the efficient packing in its liquid state. |

| Physical State | Liquid | Commercial suppliers describe this compound as a liquid at room temperature.[2] |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and identification of a compound. While experimental spectra for the free acid of this compound are not widely published, data for its esters, such as the methyl and ethyl esters, are available and can provide valuable insights into the core molecular framework.

Key Spectroscopic Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show a singlet for the acetyl group protons and a singlet for the two equivalent methyl groups on the alpha-carbon. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

-

¹³C NMR: Would reveal distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, the quaternary alpha-carbon, the methyl carbons, and the acetyl methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. A broad O-H stretching band from the carboxylic acid would also be a prominent feature.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and aspects of the structure.

Experimental Protocol for Spectroscopic Analysis: A standard approach to acquiring spectroscopic data for a novel or less-characterized compound like this compound would involve the following steps:

-

Sample Preparation: A pure sample of the acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed neat as a thin film between salt plates or as a solution. For mass spectrometry, the sample is typically dissolved in a volatile solvent.

-

Instrumental Analysis: The prepared samples are then analyzed using high-resolution NMR, FT-IR, and mass spectrometers.

-

Data Interpretation: The resulting spectra are processed and interpreted to assign signals to the specific atoms and functional groups within the molecule, confirming its structure.

Synthesis and Handling

A validated, high-yield synthesis of this compound is crucial for its availability for research and development. While specific and detailed protocols for its synthesis are not abundant in publicly available literature, general synthetic strategies for related β-keto acids can be adapted. One plausible approach involves the acylation of a suitable enolate precursor.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic pathway for this compound.

Safe Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has consolidated the available physical and chemical data for this compound. While core constants such as boiling point and density are documented, further experimental work is required to definitively establish its melting point, solubility profile, and a comprehensive set of spectroscopic data for the free acid. The information presented herein provides a solid foundation for researchers and professionals working with this compound.

References

A Technical Guide to the Spectroscopic Profile of 2,2-Dimethyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxobutanoic acid, a keto acid of interest in various chemical and pharmaceutical contexts, presents a unique spectroscopic signature. This guide provides an in-depth analysis of its structural features as elucidated by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental spectra for the free acid, this document leverages predicted data alongside experimental data for its closely related methyl ester, methyl 2,2-dimethyl-3-oxobutanoate, to offer a comprehensive and scientifically grounded interpretation. This approach ensures a thorough understanding of the molecule's spectroscopic characteristics, crucial for its identification, characterization, and application in research and development.

Introduction

This compound (also known as α,α-dimethylacetoacetic acid) is a carboxylic acid containing a ketone functional group. Its structure, featuring a quaternary carbon, imparts specific chemical properties that are reflected in its spectroscopic data. Accurate interpretation of its NMR, IR, and MS spectra is fundamental for confirming its synthesis, assessing its purity, and understanding its role in chemical reactions. This guide is designed to serve as a detailed reference for professionals engaged in the study and application of this compound.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The key functional groups that dictate its spectroscopic behavior are the carboxylic acid, the ketone, and the two methyl groups attached to the quaternary α-carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit three distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.2 | Singlet | 3H | -C(O)CH₃ |

| ~1.5 | Singlet | 6H | -C(CH₃)₂- |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm). The broadness is due to hydrogen bonding and chemical exchange.

-

Acetyl Protons (-C(O)CH₃): A sharp singlet at approximately 2.2 ppm corresponds to the three protons of the acetyl methyl group.

-

Gem-dimethyl Protons (-C(CH₃)₂-): A singlet at around 1.5 ppm represents the six equivalent protons of the two methyl groups on the quaternary carbon.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show five signals, corresponding to the five distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Ketone Carbonyl (-C =O) |

| ~180 | Carboxylic Acid Carbonyl (-C OOH) |

| ~55 | Quaternary Carbon (-C (CH₃)₂) |

| ~25 | Gem-dimethyl Carbons (-C(C H₃)₂) |

| ~20 | Acetyl Carbon (-C(O)C H₃) |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the carboxylic acid carbonyl (~180 ppm).

-

Quaternary Carbon: The signal for the quaternary carbon is expected around 55 ppm.

-

Methyl Carbons: The two sets of methyl carbons will have distinct signals, with the gem-dimethyl carbons appearing at a slightly higher field (~25 ppm) than the acetyl methyl carbon (~20 ppm).

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals, including the quaternary carbon.

-

Reference the spectrum to the solvent peak or TMS.

-

-

Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented here is for the methyl ester, which provides a strong indication of the expected absorptions for the free acid, with the key difference being the presence of a broad O-H stretch for the carboxylic acid.

Table 3: Experimental IR Data for Methyl 2,2-dimethyl-3-oxobutanoate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1715 | Strong | C=O stretch (ketone carbonyl) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1270 | Strong | C-O stretch (ester) |

Interpretation for this compound:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid. This is the most significant difference from the ester.

-

C-H Stretch: Sharp peaks around 2980 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl groups.

-

Carbonyl Stretches: Two distinct and strong C=O stretching bands are anticipated. The carboxylic acid carbonyl will appear around 1710 cm⁻¹, potentially overlapping with the ketone carbonyl, which is expected at a similar frequency (~1715 cm⁻¹).

-

C-O Stretch: A C-O stretching band for the carboxylic acid would be observed in the 1210-1320 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The data presented is for the methyl ester, and the expected fragmentation for the free acid is inferred.

Table 4: Experimental Mass Spectrometry Data for Methyl 2,2-dimethyl-3-oxobutanoate (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 101 | ~100 | [M - CH₃CO]⁺ |

| 85 | ~20 | [M - COOCH₃]⁺ |

| 43 | ~80 | [CH₃CO]⁺ |

Interpretation for this compound:

-

Molecular Ion: The molecular ion peak ([M]⁺) for the free acid would be observed at m/z = 130.

-

Key Fragmentations:

-

Loss of an acetyl group (-COCH₃): A prominent peak at m/z = 87, resulting from the cleavage of the bond between the ketone carbonyl and the quaternary carbon.

-

Loss of a carboxyl group (-COOH): A peak at m/z = 85.

-

Acetyl Cation: A strong peak at m/z = 43, corresponding to the [CH₃CO]⁺ fragment.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data of this compound, elucidated through a combination of predicted values and experimental data from its methyl ester, provides a clear and consistent picture of its molecular structure. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR, and the predictable fragmentation patterns in MS serve as a robust analytical toolkit for the identification and characterization of this compound. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently work with and analyze this compound.

References

Foundational Principles: Decoding the ¹³C Chemical Shift

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethyl-3-oxobutanoic Acid: A Predictive and Principles-Based Approach

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages fundamental NMR principles and data from analogous structures to present a robust predicted spectrum. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of keto acids. The guide further outlines a detailed, self-validating experimental protocol for the empirical acquisition and verification of this data.

The ¹³C NMR chemical shift (δ) is a highly sensitive probe of the electronic environment of a carbon nucleus. Its position in the spectrum is governed by several key factors that cause a nucleus to be "shielded" (shifted upfield to lower ppm values) or "deshielded" (shifted downfield to higher ppm values). For this compound, the primary influences are:

-

Hybridization State: The hybridization of the carbon atom significantly impacts its chemical shift. Carbons with more s-character in their hybrid orbitals are more deshielded. The general trend is sp³ < sp < sp². Carbonyl carbons (sp²) are among the most deshielded nuclei found in organic molecules[1].

-

Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons. This withdrawal reduces the shielding of the carbon nucleus, causing a pronounced downfield shift[1][2]. The two carbonyl groups in this compound are the dominant sources of inductive effects.

-

Substitution: The degree of substitution on a carbon atom also affects its chemical shift. Increasing the number of carbon substituents generally leads to a downfield shift. Therefore, quaternary carbons are typically found further downfield than tertiary, secondary, or primary carbons in similar electronic environments[2][3].

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound possesses five unique carbon environments, which should give rise to five distinct signals in a proton-decoupled ¹³C NMR spectrum. The structure and IUPAC numbering are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Based on established chemical shift ranges and the principles outlined above, the predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone Carbonyl | C3 | sp² | 208 - 214 | Highly deshielded due to sp² hybridization and double bond to electronegative oxygen. Typical range for ketones is >200 ppm[4]. |

| Carboxylic Acid Carbonyl | C1 | sp² | 175 - 180 | Deshielded sp² carbon, but less so than a ketone due to resonance with the adjacent -OH group. Typical range for carboxylic acids is 165-190 ppm[4]. |

| Quaternary Carbon | C2 | sp³ | 50 - 55 | This sp³ carbon is shifted significantly downfield because it is bonded to two electron-withdrawing carbonyl groups. |

| Acetyl Methyl Carbon | C4 | sp³ | 25 - 30 | A standard sp³ methyl carbon, shifted slightly downfield by the adjacent ketone carbonyl group. |

| Gem-Dimethyl Carbons | C5, C6 | sp³ | 20 - 25 | These two methyl carbons are chemically equivalent. They are standard sp³ methyls, shielded relative to C4 as they are further from the ketone group. |

Experimental Protocol: A Self-Validating Workflow for Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.

-

Analyte Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%) and helps to reduce acquisition time[5][6].

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial[6].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm[3][5].

-

Transfer and Filtration: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, unscratched 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade spectral resolution[5]. The final volume in the tube should be approximately 0.5-0.6 mL.

NMR Data Acquisition

These parameters are based on a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and tune the probe for the ¹³C frequency[7]. Shimming is then performed to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C single-pulse experiment (e.g., zgpg30 on Bruker systems)[8].

-

Spectral Width (SW): Set to ~250 ppm to ensure all signals, especially the downfield carbonyls, are captured.

-

Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay without saturating the signals.

-

Relaxation Delay (D1): Set to 2-5 seconds. Causality: A longer delay is essential for more accurate quantification, as it allows all carbons, especially the slow-relaxing quaternary carbon (C2) and carbonyl carbons (C1, C3), to fully return to equilibrium before the next pulse. While shorter delays can be used for faster qualitative scans, they can lead to inaccurate peak integrations[8][9].

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (NS): Set between 1024 and 4096 scans. The final number will depend on the sample concentration and the desired signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This guide provides a robust, principles-driven prediction of the ¹³C NMR chemical shifts for this compound. The five unique carbon environments are expected to resonate at approximately 208-214 ppm (C3, ketone), 175-180 ppm (C1, acid), 50-55 ppm (C2, quaternary), 25-30 ppm (C4, acetyl methyl), and 20-25 ppm (C5/C6, gem-dimethyl). The detailed experimental protocol herein describes a self-validating methodology for researchers to empirically obtain and verify this data, ensuring high-quality, reproducible results for the structural elucidation of this and related keto acid compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Keto-enol tautomerism in 2,2-Dimethyl-3-oxobutanoic acid

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2,2-Dimethyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a carbonyl species (keto form) and its corresponding vinyl alcohol isomer (enol form). This guide provides a comprehensive technical analysis of the keto-enol tautomerism in this compound, a β-keto acid of interest in synthetic and medicinal chemistry. We will delve into the structural and electronic factors that dictate the position of the tautomeric equilibrium, with a particular focus on the influence of the α,α-disubstitution. This document will further outline the state-of-the-art experimental and computational methodologies for the characterization and quantification of the keto and enol tautomers, providing a framework for researchers in drug discovery and development to understand and manipulate this crucial chemical equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where the isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] The process involves the migration of a proton and the shifting of a double bond.[3] For a typical carbonyl compound, the equilibrium lies heavily towards the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through two primary mechanisms:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring.[4][5]

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the carbon framework.[1]

Structural Analysis of this compound Tautomerism

This compound, also known as α,α-dimethylacetoacetic acid, is a β-keto acid. Its structure presents a unique case for keto-enol tautomerism due to the presence of a gem-dimethyl group at the α-carbon (the carbon atom between the ketone and carboxylic acid functionalities).

The Tautomeric Equilibrium

The keto-enol equilibrium for this compound can be depicted as follows:

Figure 1: Keto-enol tautomeric equilibrium of this compound.

The Influence of the Gem-Dimethyl Group

The presence of two methyl groups on the α-carbon has a profound impact on the keto-enol equilibrium. While β-dicarbonyl compounds often favor the enol form, α-alkyl substitution introduces steric hindrance that can destabilize the enol tautomer.

-

Steric Hindrance: In the enol form, the formation of a planar or near-planar six-membered ring through intramolecular hydrogen bonding is sterically hindered by the bulky gem-dimethyl group. This steric strain discourages the adoption of the conformation required for optimal hydrogen bonding and conjugation, thereby destabilizing the enol form relative to the keto form. Computational studies on related β-dicarbonyl systems have shown that steric hindrance from bulky α-substituents is a driving force that can shift the equilibrium towards the diketo form.[6]

-

Thorpe-Ingold Effect: The gem-dimethyl effect, or Thorpe-Ingold effect, describes how geminal substitution can influence intramolecular reactions and equilibria by altering bond angles. While primarily discussed in the context of cyclization reactions, the principles can be applied to the pseudo-ring of the enol form. The compression of the C-C-C bond angle by the methyl groups could intuitively be thought to bring the carbonyl and hydroxyl groups closer, favoring enolization. However, the steric repulsion between the methyl groups and the other substituents on the β-dicarbonyl backbone likely outweighs this effect, leading to a net destabilization of the enol.

Based on these principles, it is predicted that the tautomeric equilibrium for this compound will strongly favor the keto form in most conditions. This is in contrast to unsubstituted or mono-substituted β-keto acids where the enol form can be significantly populated.

Solvent Effects on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium. The general trend is that polar, protic solvents tend to stabilize the more polar keto form, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[1]

| Solvent Type | Expected Effect on Equilibrium | Rationale |

| Non-polar (e.g., CCl₄, Benzene) | May slightly increase the proportion of the enol form. | These solvents do not compete for hydrogen bonding, allowing the intramolecular hydrogen bond of the enol to be a more significant stabilizing factor. |

| Polar Aprotic (e.g., DMSO, Acetone) | Expected to favor the keto form. | These solvents can act as hydrogen bond acceptors, but the overall polarity will likely stabilize the more polar keto tautomer. |

| Polar Protic (e.g., Water, Methanol) | Strongly favors the keto form. | These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, effectively solvating and stabilizing it. They also disrupt the intramolecular hydrogen bond of the enol form. |

For this compound, due to the inherent steric destabilization of the enol form, it is anticipated that the keto form will be predominant across all solvent types, with the proportion of the enol form being exceptionally low in polar protic solvents.

Experimental Methodologies for Characterization

The quantitative analysis of the keto-enol equilibrium requires spectroscopic techniques that can distinguish between the two tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most powerful tools for studying keto-enol tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration.

-

Data Acquisition: Acquire ¹H NMR spectra for each sample.

-

Signal Assignment:

-

Keto Form: Expect a singlet for the two equivalent α-methyl groups and a singlet for the acetyl methyl group. The carboxylic acid proton will be a broad singlet.

-

Enol Form: Expect a singlet for the two equivalent α-methyl groups (likely at a different chemical shift than the keto form), a singlet for the vinyl methyl group, and a downfield singlet for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange.

-

-

Quantification: Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

Figure 2: Workflow for NMR-based determination of keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative and semi-quantitative information about the tautomeric composition by identifying the characteristic vibrational frequencies of each form.

-

Keto Form: A strong absorption band for the C=O stretch of the ketone (typically ~1720 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

-

Enol Form: A broad O-H stretching band (~2500-3300 cm⁻¹) due to the intramolecularly hydrogen-bonded hydroxyl group, a C=C stretching band (~1600-1650 cm⁻¹), and a conjugated C=O stretching band (~1650-1680 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used, as the enol form, with its extended conjugation, will absorb at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). By determining the molar absorptivity of each tautomer, the equilibrium composition can be calculated from the absorbance of the mixture.

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and elucidating the factors that govern the equilibrium.[6]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of the keto and both possible enol tautomers of this compound. Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the keto and enol forms can be used to predict the equilibrium constant (ΔG = -RT ln Keq).

Figure 3: Workflow for computational prediction of keto-enol equilibrium.

Implications for Drug Development

The tautomeric state of a molecule can have a significant impact on its physicochemical properties and biological activity.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol forms can lead to different binding affinities for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Reactivity and Stability: The enol form is generally more reactive as a nucleophile at the α-carbon. Understanding the tautomeric equilibrium is also crucial for predicting the stability and degradation pathways of a compound, such as the facile decarboxylation of β-keto acids, which proceeds through the enol tautomer.[7]

Conclusion

The keto-enol tautomerism of this compound is a compelling case study in the influence of steric effects on chemical equilibria. The presence of the gem-dimethyl group at the α-position is predicted to significantly destabilize the enol form, leading to a strong preference for the keto tautomer in a variety of solvent conditions. This guide has outlined the theoretical basis for this prediction and provided a detailed overview of the experimental and computational methodologies that can be employed to quantitatively characterize this equilibrium. For researchers in drug development, a thorough understanding of the tautomeric behavior of such molecules is essential for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

References

- 1. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. biopchem.education [biopchem.education]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-3-oxobutanoic Acid

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2,2-Dimethyl-3-oxobutanoic acid (CAS No. 98485-46-2). As a specialized keto acid utilized in synthetic chemistry and as a building block in drug discovery, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the rationale behind each recommendation, empowering researchers to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound is a carboxylic acid derivative with a molecular structure that informs its reactivity and handling requirements.[1] A clear identification is the first step in any safety assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 98485-46-2 | Advanced ChemBlocks, PubChem[1][2] |

| Molecular Formula | C6H10O3 | Advanced ChemBlocks, PubChem[1][2] |

| Molecular Weight | 130.14 g/mol | Advanced ChemBlocks, PubChem[1][2] |

| Purity (Typical) | ~95% | Advanced ChemBlocks, Apollo Scientific[2][3] |

| Synonyms | 2,2-Dimethyl-3-oxobutyric acid | PubChem[1] |

Understanding these fundamental properties is crucial. The molecular weight is essential for accurate reagent measurement, while the presence of both a ketone and a carboxylic acid functional group suggests potential reactivity that must be considered during storage and experimental design.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available safety data sheets (SDS), this compound is classified as a hazardous substance.[3][4]

| GHS Classification | Hazard Statement | Description |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of the substance can cause harmful effects.[4] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin is likely to cause irritation.[3][4] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The substance can cause significant, but reversible, eye irritation upon contact.[3][4] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract.[3][4] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [4]

-

Precautionary Statements (Selected): P280, P302+P352, P305+P351+P338[4][5]

The causality behind these classifications is rooted in the compound's chemical nature. As an organic acid, it can disrupt cell membranes and proteins upon contact, leading to the observed skin and eye irritation. Its potential to be a respiratory irritant necessitates handling in a well-ventilated area to minimize inhalation exposure.

References

- 1. This compound | C6H10O3 | CID 12431731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 98485-46-2 | AChemBlock [achemblock.com]

- 3. 98485-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. aaronchem.com [aaronchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Commercial Availability and Technical Profile of 2,2-Dimethyl-3-oxobutanoic Acid: A Guide for Researchers

Introduction

2,2-Dimethyl-3-oxobutanoic acid, a specialized β-keto acid, presents a unique structural motif with a quaternary α-carbon. This feature imparts distinct chemical properties that are of growing interest in the fields of medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of the commercial availability of this compound, its physicochemical properties, plausible synthetic strategies, and potential applications for researchers, scientists, and drug development professionals.

Commercial Sourcing and Specifications

This compound is available from a select number of chemical suppliers who specialize in research and development compounds. It is crucial for researchers to correctly identify the compound by its CAS number to ensure the procurement of the appropriate molecule.

Key Identification Parameters:

-

Synonyms: 2,2-Dimethyl-3-oxobutyric acid, a,a-dimethylacetoacetic acid[3]

The commercial landscape for this compound is primarily geared towards laboratory-scale quantities. The table below summarizes the offerings from prominent suppliers.

| Supplier | Catalog ID/Ref. | Purity | Form | Notes |

| Advanced ChemBlocks | U104263 | 95.00% | - | Research chemical supplier.[1] |

| Apollo Scientific | OR946995 | 95% | - | Available in small quantities (e.g., 250mg).[4] |

| CymitQuimica | 54-OR946995 | 95% | Liquid | Distributed for Apollo Scientific.[5] |

It is important to note that this compound is typically supplied for research and development purposes only.[5]

Synthesis and Manufacturing Considerations

While detailed, publicly available manufacturing protocols for this compound are scarce, an understanding of synthetic routes for structurally related β-keto acids with quaternary α-carbons can provide valuable insights. The primary challenge in the synthesis is the installation of the two methyl groups on the α-carbon.

A plausible and commonly employed strategy for creating α-quaternary keto esters involves the alkylation of a β-keto ester precursor. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Experimental Considerations:

-

Base Selection: The choice of base for deprotonation is critical. A stronger base like lithium diisopropylamide (LDA) is often necessary for the second methylation to efficiently deprotonate the mono-methylated intermediate.

-

Reaction Conditions: Anhydrous conditions are essential to prevent quenching of the enolates.

-

Purification: Purification of the intermediate ester and the final acid would likely involve distillation or column chromatography.

-

Hydrolysis: The final hydrolysis step must be carefully controlled to avoid decarboxylation, a common side reaction for β-keto acids, which can be accelerated by heat and acidic or basic conditions.[6]

Analytical and Quality Control Protocols

For researchers using this compound, verification of its identity and purity is paramount. Based on the analysis of similar keto acids, the following analytical techniques are recommended.

Recommended Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the carboxylic acid group, derivatization is necessary to increase volatility for GC-MS analysis. Silylation, for instance, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would convert the carboxylic acid to a trimethylsilyl ester, allowing for separation and identification.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling patterns for the this compound structure.

Illustrative Quality Control Workflow:

References

- 1. This compound 95.00% | CAS: 98485-46-2 | AChemBlock [achemblock.com]

- 2. This compound [drugfuture.com]

- 3. This compound | C6H10O3 | CID 12431731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98485-46-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Acetoacetic acid - Wikipedia [en.wikipedia.org]

- 7. 3,3-Dimethyl-2-oxobutyric acid | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

The Unassuming Architect: A Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid in Medicinal Chemistry

For Immediate Release

Shanghai, China – December 31, 2025 – In the intricate world of drug discovery and development, seemingly simple molecules can play a pivotal role as unsung heroes. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of one such molecule: 2,2-Dimethyl-3-oxobutanoic acid. While its name may not be commonplace, its structural motifs and chemical reactivity are instrumental in the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its crucial role as a key intermediate in the production of the HIV protease inhibitor, atazanavir.

Physicochemical Properties and Synthesis

This compound, also known as α,α-dimethylacetoacetic acid or 3,3-dimethyl-2-oxobutyric acid, is a β-keto acid with the chemical formula C₆H₁₀O₃.[1] Its structure, featuring a quaternary carbon center adjacent to a ketone and a carboxylic acid, bestows upon it unique reactivity and steric hindrance that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,3-dimethyl-2-oxobutyric acid, α,α-dimethylacetoacetic acid | [1] |

| CAS Number | 98485-46-2 | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Appearance | Pale yellow liquid or white solid | [2] |

| Melting Point | Becomes liquid above 17°C | [2] |

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often with the goal of achieving high purity and yield for pharmaceutical applications.

Synthesis from Dichloroacetone

One common industrial method involves the reaction of dichloroacetone with a strong base, followed by oxidation.[2] This multi-step process is scalable and provides a reliable source of the keto acid.

Experimental Protocol: Synthesis from Dichloroacetone

-

Reaction Setup: In a suitable reaction vessel, charge 250-350 kg of dichloroacetone and 250-350 kg of water.

-

Hydrolysis: Stir and heat the mixture to 50-80°C. Maintain this temperature while slowly adding 800-1000 kg of a 30% alkali solution dropwise over 5 hours. Continue the reaction for an additional 3 hours to form the intermediate aqueous solution.

-

Oxidation: To the intermediate solution, add 200-300 kg of potassium permanganate, controlling the temperature between 50-60°C. The addition should be completed within 5 hours, followed by a 3-hour reaction period.

-

Workup and Isolation: Filter the reaction mixture and collect the filtrate. Adjust the pH of the filtrate to 1 with a suitable acid. Extract the aqueous layer with 500 kg of dichloromethane.

-

Purification: Distill the organic layer under atmospheric pressure up to 100°C. Cool the residue to 40°C and slowly add 280-320 kg of petroleum ether. Stir the mixture at 5-10°C for 5 hours to induce crystallization.

-

Final Product: Collect the solid product by centrifugation to yield this compound.[2]

Synthesis via Halogenation and Oxidation of 3,3-Dimethylbutyric Acid

An alternative route, aimed at avoiding the use of heavy metal catalysts and harsh conditions, involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[3] This method is presented as a more environmentally friendly option.

Experimental Protocol: Halogenation-Oxidation Route

-

Halogenation: React 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent (e.g., dichloromethane, ethyl acetate) at a temperature at or below 25°C to obtain the halogenated intermediate.

-

Hydrolysis: Subject the intermediate to hydrolysis using an inorganic acid or base at a temperature of 30°C to 80°C to yield the corresponding hydrolyzed product.

-

Oxidation: In the presence of a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyst, oxidize the hydrolyzed product using an oxidant such as hydrogen peroxide, sodium periodate, or sodium hypochlorite. The reaction is typically carried out in a solvent like benzene, toluene, or dichloromethane at a temperature ranging from 30°C to reflux.

-

Acidification: After the oxidation is complete, acidify the reaction mixture to obtain the final product, this compound.[3]

The Pivotal Role in Atazanavir Synthesis

The most prominent and well-documented application of this compound in medicinal chemistry is its function as a key building block in the synthesis of atazanavir. Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[4] The unique α,α-dimethylated β-keto acid moiety of this compound is incorporated into the complex molecular architecture of atazanavir, highlighting its importance as a pharmaceutical intermediate.[3]

The synthesis of atazanavir is a multi-step process, and this compound is utilized to introduce a specific side chain that is crucial for the drug's activity. The general synthetic strategy involves the coupling of various fragments, with this compound or its derivatives serving as one of these key fragments.

Caption: Generalized workflow for the incorporation of this compound into the atazanavir scaffold.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between its carboxylic acid and β-keto functionalities. This dual reactivity makes it a versatile synthon in organic chemistry.

Decarboxylation

Like many β-keto acids, this compound is susceptible to decarboxylation, particularly upon heating. This property can be exploited in synthesis to generate specific enolate intermediates. The decarboxylation process can be influenced by the reaction conditions. For instance, in the presence of bromine, the decarboxylation of this compound leads to the formation of 3-methyl-3-bromo-2-butanone.[5][6]

Acylating Agent Potential

α-Keto acids, in general, are recognized as valuable acylating agents in organic synthesis.[7] They can serve as alternatives to more reactive and less environmentally friendly acyl chlorides. The reaction proceeds with the loss of carbon dioxide, which is a green byproduct.[7] This reactivity opens up possibilities for using this compound in various C-C, C-N, and C-S bond-forming reactions.

Broader Perspectives and Future Directions

While the role of this compound as an intermediate for atazanavir is well-established, its potential in other areas of medicinal chemistry remains an open field of exploration. Its unique structural features could be leveraged in several ways:

-

Scaffold for Novel Bioactive Molecules: The α,α-disubstituted β-keto acid motif can be used as a starting point for the synthesis of new chemical entities with potential biological activity. The steric hindrance provided by the gem-dimethyl group can influence the conformation of molecules and their interactions with biological targets.

-

Bioisosteric Replacement: In drug design, the concept of bioisosteric replacement is a powerful tool for optimizing the pharmacological properties of a lead compound.[8][9][10] While not a classical bioisostere for a specific functional group, the unique steric and electronic properties of the this compound scaffold could be explored in the context of scaffold hopping to generate novel intellectual property and improved drug candidates.

-

Probing Biological Pathways: Small molecule keto acids are known to play roles in various metabolic pathways.[11][12][13][14] Investigating the biological activity of this compound and its simple derivatives could provide insights into their potential as modulators of metabolic enzymes or as probes for studying cellular processes.

Conclusion

This compound stands as a testament to the principle that even structurally unassuming molecules can be of immense value in the complex endeavor of drug development. Its well-defined synthesis and unique chemical reactivity have solidified its importance as a key intermediate in the production of the life-saving drug, atazanavir. As the field of medicinal chemistry continues to evolve, a deeper understanding of the synthetic potential and biological relevance of such fundamental building blocks will undoubtedly pave the way for the discovery of the next generation of therapeutics.

References

- 1. This compound | C6H10O3 | CID 12431731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid - Google Patents [patents.google.com]

- 4. Atazanavir synthesis - chemicalbook [chemicalbook.com]

- 5. Explain why decarboxylation of 2,2 -dimethyl-3-oxobutanoic acid, \mathrm{.. [askfilo.com]

- 6. Predict the product of decarboxylation of 2 -methyl-3-butenoic acid... [askfilo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem-space.com [chem-space.com]

- 9. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 12. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,2-dimethyl-3-oxobutanoic acid and its derivatives. These β-keto acids and their corresponding esters are valuable building blocks in organic synthesis and medicinal chemistry. This guide details robust synthetic protocols, explains the underlying chemical principles, and offers practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound Derivatives

This compound and its ester derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The presence of a quaternary carbon center adjacent to a keto and a carboxylic acid (or ester) functionality provides a unique structural motif that is often challenging to construct. This structural feature is found in various natural products and pharmaceutical agents, making the efficient synthesis of these derivatives a topic of significant interest.

The primary challenge in synthesizing these compounds lies in the controlled formation of the C-C bond at the α-position of a ketone or its equivalent, followed by the introduction of the carboxyl group. This guide will explore several effective strategies to achieve this, focusing on methodologies that are both reliable and scalable.

Synthetic Strategies and Mechanistic Insights